1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that features a methoxyphenyl group, a thiophenyl-pyridinyl moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the appropriate methoxyphenyl and thiophenyl-pyridinyl precursors. These are then subjected to urea formation reactions under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the urea bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the original compound, while reduction could lead to the formation of reduced analogs.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interaction with biological targets.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with molecular targets within a biological system. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophenyl group, which may affect its chemical properties and applications.
1-(2-Methoxyphenyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea: Contains a furan ring instead of a thiophene ring, which could influence its reactivity and biological activity.
Uniqueness
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both the methoxyphenyl and thiophenyl-pyridinyl groups. This combination of functional groups can impart specific chemical and biological properties that are not observed in similar compounds.
Biological Activity
1-(2-Methoxyphenyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its unique structural features, including the methoxyphenyl and thiophenyl-pyridinyl groups. These functional groups suggest potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula for this compound is C18H18N4O2S. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function by modulating enzyme activity or binding to receptors, influencing various biochemical pathways.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a study found that related arylureas inhibited glycogen synthase kinase 3 (GSK-3) activity, which is crucial in cancer cell proliferation. One derivative showed an IC50 value of 140 nM against GSK-3β, demonstrating potent inhibitory effects compared to standard references .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. In various studies, derivatives containing similar structural motifs have shown promising results against pathogenic bacteria. For instance, compounds with thiophene rings exhibited minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against strains like Staphylococcus aureus and Streptococcus pyogenes .
Data Tables
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
Activity Type | Compound | IC50/MIC | Reference |
---|---|---|---|
GSK-3 Inhibition | Related Arylurea | 140 nM | |
Antimicrobial | Thiophene Derivative | 0.03–0.06 μg/mL | |
Cytotoxicity | U937 Cells | 16.23 μM |
Case Studies
- GSK-3 Inhibition Study : A series of arylureas were synthesized and tested for their ability to inhibit GSK-3β. The most active compound demonstrated a reduction of enzyme activity by over 57% at a concentration of 1 μM, indicating significant potential for anticancer applications .
- Antimicrobial Efficacy : A study evaluated several thiophene-containing compounds for their antibacterial properties. Compounds demonstrated potent activity against S. aureus, with MIC values as low as 0.03 μg/mL, suggesting they could serve as leads for new antibiotic development .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-16-6-3-2-5-15(16)21-18(22)20-11-13-9-14(12-19-10-13)17-7-4-8-24-17/h2-10,12H,11H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZZZISKBQPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.